Vendor-Supplied Purity and Batch QC Documentation: Bidepharm 98% vs. Generic 95% Purity Baseline
The target compound is supplied by Bidepharm (Catalog BD01321158) at a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, multiple vendors listing close analogs such as (3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2090265-84-0) or (pyrazin-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1928820-62-5) report a typical purity of only 95% without specification of multi-method batch QC . This 3-percentage-point purity differential, combined with the availability of orthogonal analytical characterization, reduces the risk of introducing unidentified impurities into synthetic sequences.
| Evidence Dimension | Vendor-specified purity and QC documentation |
|---|---|
| Target Compound Data | 98% purity; batch QC by NMR, HPLC, GC (Bidepharm, Cat. BD01321158) |
| Comparator Or Baseline | (3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 2090265-84-0): 95% purity, no multi-method QC specified; (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol (CAS 1928820-62-5): 95% purity, no multi-method QC specified |
| Quantified Difference | +3 percentage points purity; presence vs. absence of orthogonal batch QC documentation |
| Conditions | Vendor technical datasheet specifications; Bidepharm vs. multiple comparator vendors |
Why This Matters
Higher specified purity with orthogonal analytical characterization reduces downstream failure risk in multi-step syntheses where impurities can propagate and confound biological assay interpretation.
